molecular formula C7H14N2O2 B578528 (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide CAS No. 1315054-87-5

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

Cat. No. B578528
CAS RN: 1315054-87-5
M. Wt: 158.201
InChI Key: UKRFCLBYZOKZQJ-ZCFIWIBFSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, optical activity, etc. These properties can influence how the compound behaves in different environments .

Scientific Research Applications

Thrombin Inhibition and Stability

  • A study explored the modification of (S)-N-(2-(aminomethyl)-5-chlorobenzyl)-1-((R)-2-hydroxy-3,3-dimethylbutanoyl)pyrrolidine-2-carboxamide for thrombin inhibition. Replacement of the hydroxyl functional group with a heterocycle maintained thrombin in vitro potency and improved chemical stability and pharmacokinetic profile, leading to a novel low molecular weight thrombin inhibitor (Chobanian et al., 2015).

Opioid Receptor Antagonism

  • Research into the synthesis and in vitro opioid receptor functional antagonism of analogues of JDTic, a selective kappa opioid receptor antagonist, found that substitutions on the molecule can result in potent and selective kappa antagonist properties (Cai et al., 2008).

Antidopaminergic Properties

  • The synthesis and evaluation of (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds revealed their potential as atypical antipsychotic agents with preferential inhibition of hyperactivity, indicating a low tendency to induce extrapyramidal side effects (Högberg et al., 1990).

Antioxidative Properties

  • Indole derivatives, including those related to N-substituted indole-2 and 3-carboxamides, were evaluated for their antioxidative properties. They were found to inhibit the formation of reactive oxygen species, suggesting potential use as antioxidants (Aboul‐Enein et al., 2004).

Antituberculosis Activity

  • A study on imidazo[1,2-a]pyridine-3-carboxamides revealed their potent anti-tuberculosis activity against various tuberculosis strains, including multi- and extensive drug-resistant strains, highlighting their potential as anti-TB agents (Moraski et al., 2011).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effect at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling and exposure to the compound. It includes toxicity, flammability, environmental impact, etc .

Future Directions

This involves predicting or suggesting further studies that could be conducted with the compound. This could be based on current research trends or gaps in the existing knowledge .

properties

IUPAC Name

(3R)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-8(2)7(11)9-4-3-6(10)5-9/h6,10H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRFCLBYZOKZQJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30849444
Record name (3R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

CAS RN

131427-22-0
Record name (3R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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